trans-2,3-Dimethyl-2-phenyloxirane
Description
Properties
CAS No. |
16127-54-1 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R,3R)-2,3-dimethyl-2-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-8-10(2,11-8)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-,10+/m1/s1 |
InChI Key |
XLNDIBZQRBVILY-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@](O1)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dimethyl-2-phenyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of trans-2,3-dimethyl-2-phenylpropene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is carried out in an appropriate solvent, often dichloromethane, at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as those employed in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,3-Dimethyl-2-phenyloxirane can undergo oxidation reactions, often leading to the formation of diols. For example, treatment with osmium tetroxide (OsO4) results in the formation of a vicinal diol.
Reduction: Reduction of the epoxide ring can be achieved using reagents like lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products:
Diols: Formed from oxidation reactions
Alcohols: Resulting from reduction reactions
Substituted Epoxides: Produced through nucleophilic substitution
Scientific Research Applications
Chemistry: trans-2,3-Dimethyl-2-phenyloxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to biologically active molecules. Its derivatives have shown promise in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties .
Mechanism of Action
The mechanism of action of trans-2,3-Dimethyl-2-phenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the ring-opening process leads to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Table 1: Key Structural Properties
- Substituent Effects : The phenyl group in this compound introduces steric hindrance and π-conjugation, altering ring strain and electronic transitions compared to simpler analogs like trans-2,3-dimethyloxirane. For example, aryl substitutions shift excitation energies by ~0.5 eV in TDDFT studies, as seen in trans-2,3-diphenyloxirane .
Spectroscopic and Chiroptical Properties
Table 2: Spectroscopic Data Comparison
- IR Spectroscopy : The C-O-C asymmetric stretching frequency increases with aryl substitution due to enhanced ring strain, as observed in trans-2,3-diphenyloxirane (1265 cm⁻¹) versus trans-2,3-dimethyloxirane (1245 cm⁻¹) .
- NMR Differentiation : The chemical shift of H-4 in this compound (δ=3.2 ppm) is intermediate between cis- and trans-isomers of related compounds, which differ by ~0.6 ppm due to anisotropic shielding effects .
Stability and Physicochemical Behavior
- Thermal Stability : The phenyl group enhances thermal stability (decomposition >200°C) relative to trans-2,3-dimethyloxirane (decomposition ~150°C) due to resonance stabilization .
- Solubility: this compound exhibits lower water solubility (<1 g/L) compared to methyloxirane (8.5 g/L) but higher lipid solubility, making it suitable for non-polar reaction media .
Q & A
Q. What are the standard synthetic routes for trans-2,3-Dimethyl-2-phenyloxirane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via epoxidation of the corresponding alkene precursor (e.g., 2,3-dimethyl-2-phenylpropene) using peracids like meta-chloroperbenzoic acid (mCPBA). Stereochemical control is achieved by optimizing reaction temperature, solvent polarity, and steric effects of substituents. For example, polar aprotic solvents (e.g., dichloromethane) favor stereospecific epoxidation due to reduced side reactions. Post-synthesis purification via column chromatography or recrystallization ensures enantiomeric purity .
Table 1 : Key Factors in Epoxidation Reactions
| Factor | Optimal Range | Impact on Stereochemistry |
|---|---|---|
| Temperature | 0–25°C | Lower temps reduce racemization |
| Solvent | Dichloromethane | Minimizes nucleophilic interference |
| Peracid | mCPBA | High stereoselectivity |
Q. How can vibrational spectroscopy (IR) and computational methods validate the molecular structure of this compound?
- Methodological Answer : Experimental IR spectra are compared with anharmonic vibrational frequency calculations from density functional theory (DFT) or post-Hartree-Fock methods (e.g., CCSD(T)). Key bands include the C-O-C asymmetric stretch (~1250 cm⁻¹) and phenyl ring vibrations (1600–1450 cm⁻¹). Discrepancies between experimental and computed spectra often arise from solvent effects or anharmonicity, which require corrections using perturbation theory .
Q. What computational benchmarks are used to predict chiroptical properties (e.g., optical rotation) of this compound?
- Methodological Answer : Optical rotation is calculated using coupled-cluster (CC) methods with large basis sets (e.g., aug-cc-pVTZ) and solvent corrections (e.g., PCM model). Benchmarking against experimental data from polarimetry ensures accuracy. For example, DFT with the B3LYP functional often underestimates optical activity, necessitating higher-level theories like CCSD for reliable predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computed and experimental optical rotation data for this compound?
- Methodological Answer : Discrepancies are addressed by: (i) Validating computational models with high-level ab initio methods (e.g., CCSD(T)/aug-cc-pVTZ). (ii) Incorporating solvent and temperature effects explicitly in simulations. (iii) Using vibrational circular dichroism (VCD) to cross-validate chiroptical assignments. For example, a 5% deviation in optical rotation may indicate incomplete conformational sampling, resolved via molecular dynamics (MD) simulations .
Q. What experimental design strategies optimize the synthesis of this compound for high enantiomeric excess (ee)?
- Methodological Answer : Response Surface Methodology (RSM) with a Box-Behnken design is employed to optimize variables:
- Factors : Catalyst loading (0.1–1.0 mol%), temperature (-10°C to 30°C), and reaction time (2–24 hrs).
- Responses : Yield (%) and ee (%). Central composite designs identify nonlinear interactions, while ANOVA determines factor significance. For example, a 15% increase in ee is achievable by reducing temperature to 5°C and using 0.5 mol% catalyst .
Table 2 : Box-Behnken Design for Reaction Optimization
| Run | Catalyst (mol%) | Temp (°C) | Time (hrs) | ee (%) |
|---|---|---|---|---|
| 1 | 0.3 | 10 | 12 | 82 |
| 2 | 0.7 | 10 | 6 | 78 |
| 3 | 0.5 | 5 | 18 | 95 |
Q. What challenges arise in stereoselective synthesis, and how are enantiomeric ratios quantified?
- Methodological Answer : Challenges include competing epoxidation pathways (cis vs. trans) and racemization during workup. Enantiomeric ratios are quantified via: (i) Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC), using hexane/isopropanol mobile phases. (ii) NMR with chiral shift reagents (e.g., Eu(hfc)₃), where splitting of proton signals correlates with ee. For example, the phenyl proton signals split into doublets at >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
